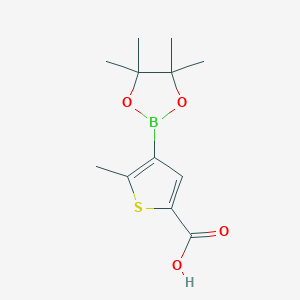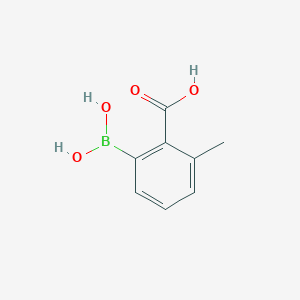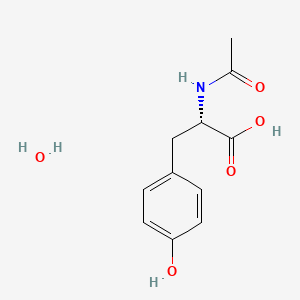![molecular formula C7H7NO6S2 B7964181 3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)
3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid
Descripción general
Descripción
3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO6S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arylation of Thiophenes: Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl have been used in the synthesis of 5-arylated thiophene-3-sulfonic amides or esters, indicating potential in organic synthesis and pharmaceuticals (Bheeter, Bera, & Doucet, 2013).
Photochemical Degradation of Crude Oil Components: Research on photochemical degradation in aqueous solutions of benzothiophenes, structurally similar to 3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid, contributes to understanding the fate of crude oil components in ocean spills (Andersson & Bobinger, 1996).
Toxicokinetics and Modes of Action: Studies on perfluoroalkyl acids, related to sulfonates and carboxylates of thiophene, provide insights into environmental and health impacts, relevant for risk assessment of similar chemicals (Andersen et al., 2008).
Palladium-Catalyzed Perarylation: The perarylation of 3-thiophene- and 3-furancarboxylic acids, similar to the compound , is significant for creating tetraarylated products, useful in chemical synthesis (Nakano, Tsurugi, Satoh, & Miura, 2008).
Synthesis of Biological-Based Nano Organo Solid Acids: Derivatives of thiophene-2-carboxylic acid are synthesized for applications in mild and green conditions, indicating their role in sustainable chemistry and industry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Anticancer Agents: Thiophene-2-carboxylic acid derivatives show potential as anticancer agents, demonstrating the compound's relevance in drug development (Patil, Tadge, Hargunani, Kadam, & Toraskar, 2014).
Rhodium-Catalyzed Alkenylation: The compound's derivatives can undergo effective alkenylation, indicating a role in creating complex organic molecules (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).
Electrochemical DNA Sensor: Thiophene derivatives have been used in developing hybridized electrochemical DNA sensors, showing applications in biotechnology and diagnostics (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).
Propiedades
IUPAC Name |
3-(carboxymethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S2/c9-5(10)3-8-16(13,14)4-1-2-15-6(4)7(11)12/h1-2,8H,3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOHEUNGROGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl (2R)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7964158.png)
![7-(Trifluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B7964166.png)

![(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride](/img/structure/B7964182.png)



![[7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B7964208.png)
